6-Methoxy-3-methyl-2-nitroaniline
Description
Properties
IUPAC Name |
6-methoxy-3-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-3-4-6(13-2)7(9)8(5)10(11)12/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMWEEWLLDMLGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Methoxylation Strategies
A common approach to prepare nitroaniline derivatives involves nitration of methoxy-substituted aromatic compounds, followed by hydrolysis and reduction.
Continuous Flow Nitration and Hydrolysis (Adapted from 4-methoxy-2-nitroaniline synthesis)
- Nitration : Using continuous flow reactors, an acetanilide derivative is nitrated at controlled temperatures (25–80 °C) with precise flow rates (35 mL/min to 700 mL/min), achieving formation of nitroacetanilide intermediates.
- Hydrolysis : Subsequent hydrolysis in continuous flow at 40 °C converts nitroacetanilide to nitroaniline.
- Post-treatment : Cooling, filtration, and recrystallization with isopropanol yield high-purity nitroaniline (~99% purity by HPLC) with yields around 85–87%.
This method highlights the advantage of continuous flow reactors in controlling reaction parameters for nitration and hydrolysis, which can be adapted for 6-methoxy-3-methyl-2-nitroaniline by selecting appropriate starting materials and conditions.
Methylation and Amination via Substituted Pyridine Analogues
Though the target compound is an aniline derivative, insights from pyridine analogues provide useful synthetic strategies.
- Methoxylation : Sodium methoxide in methanol at 10–60 °C (preferably 25–30 °C) is used to substitute chloro groups with methoxy groups on nitropyridine derivatives.
- Amination : Ammonolysis of dichloronitropyridines with aqueous ammonia in methanol at 35–40 °C introduces amino groups.
- Reduction : Metallic reduction of nitro groups to amines is performed to obtain diamino-methoxypyridines.
These steps involve careful control of molar ratios (e.g., sodium methoxide 1.0–1.5 moles per mole of substrate) and reaction pH (neutralization to pH 7–8) with bases such as aqueous ammonia or alkali hydroxides.
While this method is specific to pyridine derivatives, the principles of nucleophilic substitution and reduction are applicable to aromatic aniline derivatives like 6-methoxy-3-methyl-2-nitroaniline.
Preparation from 2-Methoxy-6-methylbenzoic Acid Precursors
Another synthetic pathway involves the preparation of 2-methoxy-6-methylbenzoic acid derivatives, which can be transformed into nitroanilines:
- Reduction Hydrogenation : 2-methyl-6-nitrobenzoic acid or its methyl ester is hydrogenated using palladium or platinum on carbon catalysts in methanol under hydrogen atmosphere to yield 2-amino-6-methylbenzoic acid derivatives.
- Diazotization and Hydrolysis : One-pot diazotization, hydrolysis, and esterification convert amino acids to hydroxy derivatives.
- Methylation : Using dimethyl sulfate and alkali, methylation of hydroxy groups yields methoxy derivatives.
- Hydrolysis : Final hydrolysis under controlled pH (1–3) isolates the methoxy-methylbenzoic acid.
This sequence can be adapted for the synthesis of methoxy-methyl-substituted nitroanilines after suitable modifications.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- Continuous flow reactors offer precise control over reaction parameters, improving yield and purity for nitration and hydrolysis steps.
- Methoxylation reactions require careful stoichiometric control and temperature management to avoid side reactions and ensure high substitution efficiency.
- Amination via ammonolysis is effective but may yield moderate product amounts; purification by filtration is straightforward.
- Hydrogenation catalysts such as Pd/C or Pt/C enable selective reduction of nitro groups without affecting methoxy or methyl substituents.
- The purity of final products is generally confirmed by high-performance liquid chromatography (HPLC), with reported purities around 99% for well-optimized processes.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 6-Methoxy-3-methyl-2-nitroaniline can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.
Substitution: The methoxy and nitro groups can participate in nucleophilic aromatic substitution reactions. For example, the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron filings with hydrochloric acid.
Substitution: Sodium methoxide in methanol, other nucleophiles like amines or thiols.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Reduction: 6-Methoxy-3-methyl-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 6-Methoxy-3-carboxy-2-nitroaniline.
Scientific Research Applications
Chemistry: 6-Methoxy-3-methyl-2-nitroaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of dyes, pigments, and other functional materials.
Biology and Medicine: In medicinal chemistry, derivatives of 6-Methoxy-3-methyl-2-nitroaniline are investigated for their potential biological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings with specific properties such as enhanced thermal stability or UV resistance.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-methyl-2-nitroaniline and its derivatives depends on their specific application. In biological systems, these compounds may interact with enzymes or receptors, modulating their activity. For example, nitroaniline derivatives can act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its function. The methoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Research Findings and Trends
- Electronic Effects: Methoxy groups (-OCH₃) act as electron donors via resonance, stabilizing intermediates in nitration and halogenation reactions. This contrasts with nitro groups (-NO₂), which are strong electron-withdrawing groups .
- Steric Considerations : Bulky substituents (e.g., iodine in 4-iodo-2-methoxy-6-nitroaniline) reduce reaction rates in aromatic electrophilic substitutions .
- Safety Profiles : Chlorinated nitroanilines (e.g., 3-chloro-6-methyl-2-nitroaniline) pose higher inhalation risks compared to methoxy derivatives, necessitating stricter safety protocols .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Methoxy-3-methyl-2-nitroaniline, and what factors influence yield optimization?
- Methodological Answer : Synthesis typically involves nitration of precursor anilines or methoxy-substituted toluidines. For example, nitration of 3-methyl-2-methoxyaniline under controlled acidic conditions (H₂SO₄/HNO₃) can yield the target compound. Yield optimization depends on temperature control (0–5°C to minimize byproducts), stoichiometric ratios of nitrating agents, and purification via recrystallization using ethanol/water mixtures . AI-driven retrosynthetic tools (e.g., Template_relevance models) can predict alternative routes, such as nucleophilic substitution of chloro-nitro intermediates with methoxide .
Q. How can spectroscopic techniques confirm the structure of 6-Methoxy-3-methyl-2-nitroaniline?
- Methodological Answer :
- ¹H/¹³C NMR : Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm), while aromatic protons show splitting patterns consistent with substituent positions. Nitro groups deshield adjacent carbons (~δ 140–150 ppm) .
- IR Spectroscopy : Stretching vibrations for NO₂ (~1520 cm⁻¹ and 1350 cm⁻¹) and NH₂ (~3350 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 197 (C₈H₁₀N₂O₃) and fragmentation patterns (e.g., loss of NO₂) validate the structure .
Q. What are the key physicochemical properties of 6-Methoxy-3-methyl-2-nitroaniline, and how do experimental conditions affect these measurements?
- Methodological Answer :
- Melting Point : Reported range 199–205°F (93–96°C) for analogous nitroanilines; variations arise from purity and polymorphic forms .
- Solubility : Low aqueous solubility (<1 mg/mL at 25°C), but enhanced in polar aprotic solvents (e.g., DMSO, DMF). Solubility studies require standardized shake-flask methods with HPLC quantification .
- Density : ~1.19 g/cm³ (similar to 2-methyl-6-nitroaniline), measured via pycnometry .
Advanced Research Questions
Q. How does the electronic nature of substituents influence the reactivity of 6-Methoxy-3-methyl-2-nitroaniline in nucleophilic substitution reactions?
- Methodological Answer : The methoxy group (-OCH₃) acts as an electron-donating para director, while the nitro group (-NO₂) is a meta-directing electron-withdrawing group. Computational studies (DFT) reveal charge distribution at the aromatic ring, affecting regioselectivity in reactions like halogenation or sulfonation. Kinetic experiments under varying pH and temperature can quantify activation energies for these processes .
Q. What computational methods are suitable for modeling the interactions of 6-Methoxy-3-methyl-2-nitroaniline with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite can predict binding affinities to enzymes (e.g., cytochrome P450) by simulating ligand-protein interactions.
- QSAR Modeling : Use Hammett constants (σ) for substituent effects to correlate structure with bioactivity .
- MD Simulations : GROMACS can assess stability of ligand-receptor complexes over nanosecond timescales .
Q. How can X-ray crystallography and SHELX refinement resolve structural ambiguities in 6-Methoxy-3-methyl-2-nitroaniline derivatives?
- Methodological Answer : Single-crystal XRD with SHELXL refinement (via Olex2 interface) determines bond lengths/angles and hydrogen-bonding networks. For example, disorder in the methoxy group can be resolved using PART instructions and anisotropic displacement parameters. High-resolution data (≤ 0.8 Å) improves R-factor convergence (<5%) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility and melting points for 6-Methoxy-3-methyl-2-nitroaniline?
- Methodological Answer : Variations often stem from impurities or differing experimental protocols. For solubility, compare results from OECD 105 guidelines (shake-flask) versus turbidimetric methods. For melting points, use DSC with controlled heating rates (2°C/min) and certified reference standards .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
